molecular formula C12H15N3O B1648478 2-(1,4-Diazepan-1-yl)benzo[d]oxazole CAS No. 159731-55-2

2-(1,4-Diazepan-1-yl)benzo[d]oxazole

Cat. No. B1648478
M. Wt: 217.27 g/mol
InChI Key: FFOBGQKLYQWHRP-UHFFFAOYSA-N
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Description

“2-(1,4-Diazepan-1-yl)benzo[d]oxazole” is a chemical compound with a molecular weight of 251.72 . It is also known as "5-chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole" .


Synthesis Analysis

The synthesis of chiral 1,4-diazepanes, which includes “2-(1,4-Diazepan-1-yl)benzo[d]oxazole”, has been developed through an enzymatic intramolecular asymmetric reductive amination . Several enantiocomplementary IREDs were identified for the synthesis of this compound with high enantioselectivity .


Molecular Structure Analysis

The molecular structure of “2-(1,4-Diazepan-1-yl)benzo[d]oxazole” is complex. The catalytic efficiency of ®-selective IRED from Leishmania major (IR1) and (S)-selective IRED from Micromonospora echinaurantiaca (IR25) was 0.027 and 0.962 s−1mM−1, respectively . To further improve the catalytic efficiency of IR1, its double mutant Y194F/D232H was identified by saturation mutagenesis and iterative combinatorial mutagenesis .


Chemical Reactions Analysis

The chemical reactions involving “2-(1,4-Diazepan-1-yl)benzo[d]oxazole” are complex. The compound is involved in enzymatic intramolecular asymmetric reductive amination . This process has been developed for the synthesis of chiral 1,4-diazepanes .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(1,4-Diazepan-1-yl)benzo[d]oxazole” include a molecular weight of 251.72 . The InChI code for this compound is 1S/C12H14ClN3O/c13-9-2-3-11-10 (8-9)15-12 (17-11)16-6-1-4-14-5-7-16/h2-3,8,14H,1,4-7H2 .

Scientific Research Applications

1. Biocatalytic Access to 1,4-Diazepanes

  • Summary of Application : This research developed an enzymatic intramolecular asymmetric reductive amination for the synthesis of chiral 1,4-diazepanes . The compound “2-(1,4-Diazepan-1-yl)benzo[d]oxazole” was synthesized with high enantioselectivity .
  • Methods of Application : The researchers identified several enantiocomplementary IREDs for the synthesis of ®- and (S)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole . To improve the catalytic efficiency of IR1, a double mutant Y194F/D232H was identified by saturation mutagenesis and iterative combinatorial mutagenesis .
  • Results or Outcomes : The catalytic efficiency of ®-selective IRED from Leishmania major (IR1) and (S)-selective IRED from Micromonospora echinaurantiaca (IR25) was 0.027 and 0.962 s−1mM, respectively . The mutant Y194F/D232H exhibited 61-fold in the catalytic efficiency relative to that of the wild-type enzyme .

2. Synthesis and Therapeutic Potential of Imidazole Containing Compounds

  • Summary of Application : Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
  • Methods of Application : The researchers synthesized 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole and 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine .
  • Results or Outcomes : The synthesized compounds were evaluated for antitumor potential against different cell lines such as MCF-7 and CaCo-2 .

properties

IUPAC Name

2-(1,4-diazepan-1-yl)-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-2-5-11-10(4-1)14-12(16-11)15-8-3-6-13-7-9-15/h1-2,4-5,13H,3,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFOBGQKLYQWHRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=NC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,4-Diazepan-1-yl)benzo[d]oxazole

Synthesis routes and methods I

Procedure details

In a 40 mL vial at room temperature, 2-chlorobenzo[d]oxazole (760 mg, 5 mmol) was added to a solution of homopiperazine (2 g, 20 mmol) in CH3CN. The reaction mixture gradually turned into a suspension. Upon standing for additional half an hour, solid was filtered off and the collected filtrate was directly subjected to chromatography (Isco, gradient elution, CH2Cl2 to 9:1 CH2Cl2/MeOH). 420 mg of the desired product was isolated (MS, M++H=218.1).
Quantity
760 mg
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2 g
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A 978 mg portion of homopiperazine was dissolved in 3 ml of DMF. Under cooling with ice, 500 mg of 2-chloro-benzoxazole was added to the thus prepared solution, and the reaction was carried out for 1 hour at the same temperature and then for 24 hours at room temperature. The reaction solution was concentrated under a reduced pressure, and the resulting residue was dissolved in 200 ml of ethyl acetate, washed with sodium hydrogencarbonate aqueous solution (pH 8) and water in that order, dehydrated with sodium sulfate and then concentrated under a reduced pressure. Thereafter, the resulting residue was purified by a silica gel column chromatography (chloroform:methanol=10:1) to obtain 540 mg of the title compound.
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3 mL
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500 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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